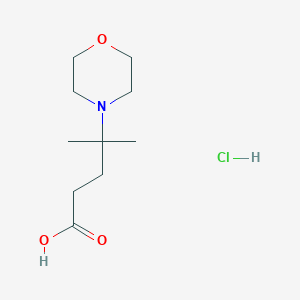

4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-4-morpholin-4-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-10(2,4-3-9(12)13)11-5-7-14-8-6-11;/h3-8H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRPXNZQFPGGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride typically involves the reaction of 4-methylpentanoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has shown promise in several areas:

Medicinal Chemistry

4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride is being investigated for its potential as a therapeutic agent in treating various conditions, including neurological disorders and cancer. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that the compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate chemotherapy-induced neuropathy, showing significant effects in animal models. For instance, studies have demonstrated that doses of 10 mg/kg and above can alleviate symptoms associated with paclitaxel-induced neurotoxicity, suggesting its potential role in protecting neuronal health during cancer treatments.

Anticancer Activity

The compound exhibits selective cytotoxicity towards cancer cells, particularly colorectal cancer cells (HCT-116). In vitro studies have reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating substantial potency against these cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Colorectal Cancer Treatment

A clinical study highlighted the efficacy of HDAC inhibitors similar to this compound in improving outcomes for patients with colorectal cancer. The findings suggested that targeting specific pathways involved in tumor survival could enhance treatment effectiveness.

Chemotherapy-Induced Neuropathy

In another case study involving patients undergoing chemotherapy, the administration of neuroprotective agents like this compound resulted in a reduced incidence and severity of neuropathic symptoms compared to control groups.

Wirkmechanismus

The mechanism of action of 4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring and the carboxylic acid group play crucial roles in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their differences:

Key Observations:

Chain Length and Branching: The target compound’s pentanoic acid backbone provides greater conformational flexibility compared to shorter analogs like 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride .

Substituent Position: Morpholine at C-4 (target compound) versus C-5 (5-(morpholin-4-yl)pentanoic acid HCl) alters electronic and steric environments. The latter’s terminal morpholine may enhance hydrogen bonding in polar media .

Functional Groups: 5-Aminolevulinic acid HCl (a natural δ-amino acid) lacks the morpholine ring but includes an oxo group and amine, enabling distinct biological roles (e.g., photodynamic therapy) .

Biologische Aktivität

4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride is characterized by:

- Molecular Formula : C_{11}H_{19}ClN_{2}O_{2}

- Molecular Weight : 232.73 g/mol

- Structure : The compound features a morpholine ring, which is known for its ability to interact with various biological targets.

The biological activity of 4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within the body. It has been studied for its role as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS).

Key Mechanisms:

- Neurotransmitter Modulation : It acts on nicotinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Pharmacological Effects:

- Antidepressant-like Activity : Research indicates that the compound may exhibit antidepressant effects in animal models, possibly through serotonergic modulation.

- Cognitive Enhancement : Some studies suggest it could improve memory and learning processes by enhancing cholinergic transmission.

Data Table of Biological Activities

Case Studies

-

Study on Antidepressant Effects :

- A study conducted by researchers at the Groningen Research Institute demonstrated that administration of 4-Methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride significantly reduced depressive-like behavior in rodent models. This was assessed using the forced swim test, where treated animals showed a marked decrease in immobility time compared to controls.

-

Cognitive Enhancement Study :

- Another investigation focused on the compound's effects on cognitive functions using the Morris water maze. Results indicated that subjects treated with the compound exhibited improved navigation skills, suggesting enhanced memory retention and learning capabilities.

-

Neuroprotective Properties :

- A study examining neuroprotection revealed that the compound could mitigate neuronal damage induced by oxygen-glucose deprivation. This suggests potential applications in neurodegenerative diseases where hypoxic conditions are prevalent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-4-(morpholin-4-yl)pentanoic acid hydrochloride, and what key reaction conditions must be controlled?

- Methodology : Synthesis typically involves a multi-step process:

Morpholine ring incorporation : Reacting a pentanoic acid derivative with morpholine under nucleophilic substitution conditions.

Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt.

- Critical parameters : Temperature control (<40°C for morpholine reactions to avoid side products), stoichiometric excess of morpholine (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (XRD) with SHELXL for refinement.

- Procedure : Grow crystals via slow evaporation from ethanol/water (1:1). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Key metrics : Analyze bond lengths (C–N: ~1.45 Å, C–O: ~1.36 Å) and torsion angles to confirm morpholine ring conformation .

Q. What analytical techniques are essential for characterizing its solubility and stability?

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) via gravimetric analysis.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis, and what are common bottlenecks?

- Optimization strategies :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine reactivity.

- Workflow : Implement continuous-flow reactors for precise temperature control and reduced side-product formation.

- Bottlenecks : Hydrolysis of the morpholine ring under acidic conditions; mitigate via pH buffering (pH 6–7) during salt formation .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

Docking studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs).

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Key outputs : Binding energy (ΔG ≤ −8 kcal/mol indicates strong interactions), hydrogen-bonding networks with active-site residues .

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

- Resolution :

- Differential Scanning Calorimetry (DSC) : Measure thermal behavior (heating rate: 10°C/min) to identify polymorphic forms.

- Cross-validation : Compare data across multiple sources (e.g., PubChem, ECHA) and replicate experiments under standardized conditions .

Q. What in vitro assays are suitable for evaluating its cytotoxicity and mechanism of action?

- Assays :

- MTT assay : Test viability in HEK-293 or HeLa cells (IC₅₀ determination).

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction.

- Enzyme inhibition : Measure activity of acetylcholinesterase or carbonic anhydrase via spectrophotometric methods .

Critical Analysis of Evidence

- Contradictions : Melting points vary between sources (e.g., 247–251°C vs. 235–240°C in older literature), likely due to polymorphic forms or hydration states. DSC is recommended for unambiguous characterization .

- Gaps : Limited data on metabolic pathways or in vivo pharmacokinetics. Future studies should employ LC-MS/MS to identify metabolites in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.